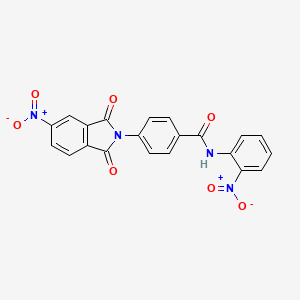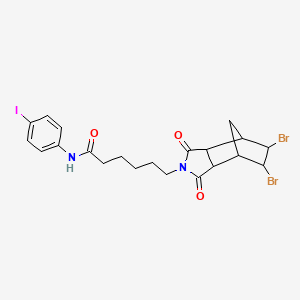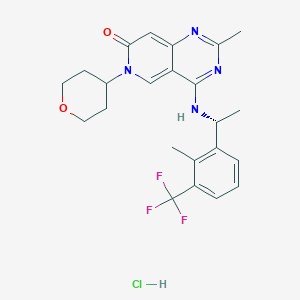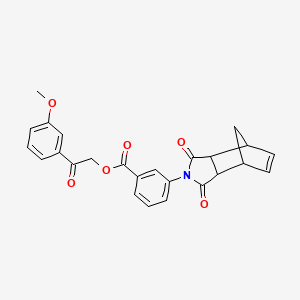
7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one is a synthetic organic compound belonging to the chromenone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and heptyl bromide.
Etherification: The first step involves the etherification of 4-methoxyphenol with heptyl bromide in the presence of a base like potassium carbonate to form 4-methoxyphenyl heptyl ether.
Coumarin Formation: The next step involves the formation of the chromenone core. This can be achieved by reacting the 4-methoxyphenyl heptyl ether with salicylaldehyde in the presence of a catalyst such as piperidine to form the desired chromenone structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochromenone or other reduced forms.
Substitution: Substituted chromenone derivatives with various functional groups.
科学的研究の応用
7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activities.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in various analytical applications.
4-Methyl-2H-chromen-2-one: Studied for its potential biological activities and used as a starting material for the synthesis of other compounds.
7-Methoxy-4-methylcoumarin: Investigated for its antimicrobial and antioxidant properties.
Uniqueness
7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptyloxy and methoxyphenoxy groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C23H26O5 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
7-heptoxy-3-(4-methoxyphenoxy)chromen-4-one |
InChI |
InChI=1S/C23H26O5/c1-3-4-5-6-7-14-26-19-12-13-20-21(15-19)27-16-22(23(20)24)28-18-10-8-17(25-2)9-11-18/h8-13,15-16H,3-7,14H2,1-2H3 |
InChIキー |
QYHDYFHDWSAPHX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12461929.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)




![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
![N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)


![ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)

![3-(4-Isobutoxycarbonyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462011.png)
![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)
